3-Hydroxy-4-iodobutanoic acid
Description
Structure
3D Structure
Properties
CAS No. |
660414-62-0 |
|---|---|
Molecular Formula |
C4H7IO3 |
Molecular Weight |
230.00 g/mol |
IUPAC Name |
3-hydroxy-4-iodobutanoic acid |
InChI |
InChI=1S/C4H7IO3/c5-2-3(6)1-4(7)8/h3,6H,1-2H2,(H,7,8) |
InChI Key |
HXZQJJYLHRLBBX-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CI)O)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 3 Hydroxy 4 Iodobutanoic Acid and Analogues
Direct Synthesis Approaches for 3-Hydroxy-4-iodobutanoic Acid
Direct synthesis strategies aim to introduce the hydroxyl and iodo functionalities onto a butanoic acid framework in a controlled manner. These methods often leverage the inherent reactivity of specific positions on the carbon chain.
Strategies Involving Functionalization of Butanoic Acid Derivatives
A key strategy for synthesizing this compound involves the functionalization of an unsaturated butanoic acid derivative, such as 4-pentenoic acid. This approach, known as iodolactonization, is an effective method for producing γ-lactones which are direct precursors to the target molecule. researchgate.netwikipedia.org The reaction treats the unsaturated acid with iodine (I₂) in the presence of a mild base like sodium bicarbonate (NaHCO₃). vedantu.com The double bond of the pentenoic acid acts as an internal nucleophile, leading to a cyclized product that incorporates both the iodine and a newly formed hydroxyl group (upon subsequent hydrolysis). This process effectively functionalizes the butanoic acid backbone in a single, efficient step.
Regioselective Halogenation Reactions in the Presence of Hydroxyl Groups
The iodolactonization of 4-pentenoic acid is a prime example of a highly regioselective reaction. The mechanism involves the formation of a cyclic iodonium (B1229267) ion intermediate across the double bond. stackexchange.com The intramolecular nucleophilic attack by the carboxylate group then proceeds at the more substituted carbon of the iodonium ion, in accordance with Markovnikov's rule. researchgate.net This controlled attack ensures that the iodine atom is specifically introduced at the terminal carbon (which becomes the C4 position of the final product), while the carboxylate oxygen attacks the adjacent carbon (the future C3 position bearing the hydroxyl group). This inherent regioselectivity prevents the formation of other isomers and is a critical aspect of the reaction's utility. wikipedia.org
Stereocontrolled Hydroxylation on Halogenated Butanoic Acid Scaffolds
Achieving stereocontrol in the synthesis of this compound is crucial for applications where specific enantiomers are required. While direct stereocontrolled hydroxylation of a pre-halogenated butanoic acid is challenging, the iodolactonization approach offers a pathway to stereoselectivity. Enantioselective iodolactonization reactions have been developed for various unsaturated acids using chiral catalysts. researchgate.net By employing a suitable chiral environment, the cyclization process can be directed to favor the formation of one enantiomer of the resulting iodolactone over the other. Subsequent hydrolysis of the enantiomerically enriched lactone would then yield the corresponding optically active this compound. This method establishes the stereocenter at the C3 position during the ring-forming step.
Indirect Synthetic Routes via Precursor Transformations
Indirect routes to this compound rely on the synthesis and subsequent chemical modification of stable cyclic precursors, primarily lactones.
Conversions from Lactone Precursors
Lactones, being cyclic esters, are valuable intermediates in organic synthesis. Their ring-strain and electrophilic carbonyl carbon make them susceptible to ring-opening reactions by various nucleophiles. This reactivity is harnessed to produce acyclic molecules with defined functionalities, such as halogenated carboxylic acids.
The synthesis of this compound can be effectively achieved through the ring-opening of specific iodinated lactones.
From γ-Lactones: The most direct precursor is 5-(iodomethyl)dihydrofuran-2(3H)-one, a γ-lactone. This compound is readily synthesized via the iodolactonization of 4-pentenoic acid, as previously described. wikipedia.orgvedantu.com The subsequent step is a base-catalyzed hydrolysis. Treating the lactone with a base, such as aqueous sodium hydroxide (B78521) (NaOH), results in a nucleophilic attack on the carbonyl carbon, leading to the opening of the five-membered ring. icm.edu.pl This reaction yields the sodium salt of this compound, which can be neutralized with acid to afford the final product.
From β-Lactones: An alternative, though less common, route involves the ring-opening of a β-lactone, specifically 4-(iodomethyl)-2-oxetanone. chemsynthesis.com β-Lactones are more strained than their γ-lactone counterparts and thus more reactive. The ring-opening of unsymmetrical oxetanes can be achieved with various nucleophiles, including halides. magtech.com.cn In the presence of an acid, weak nucleophiles can attack the more substituted carbon adjacent to the ring oxygen. magtech.com.cn Hydrolysis of 4-(iodomethyl)-2-oxetanone would cleave the ester bond to furnish the desired this compound.
The following tables summarize the key synthetic transformations discussed.
Table 1: Synthesis of 5-(iodomethyl)dihydrofuran-2(3H)-one via Iodolactonization
| Step | Starting Material | Reagents and Conditions | Product | Typical Yield |
|---|
Table 2: Synthesis of this compound via Lactone Ring-Opening
| Step | Starting Material | Reagents and Conditions | Product |
|---|
Formation of Iodocarboxylic Acids from Lactones via Acid-Mediated Processes
One of the primary routes to forming iodocarboxylic acids, such as this compound, involves the ring-opening of corresponding lactones. This process is typically mediated by an acid, which facilitates the cleavage of the cyclic ester bond and subsequent introduction of the iodo- functionality.
The general mechanism involves the protonation of the lactone carbonyl oxygen, which activates the molecule towards nucleophilic attack. In the presence of an iodide source, such as hydrogen iodide or an alkali metal iodide in an acidic medium, the iodide ion can act as the nucleophile, attacking the carbon of the C-O bond and leading to the opening of the ring. This results in the formation of the iodo-substituted carboxylic acid.
For instance, the treatment of γ-butyrolactone with a suitable iodinating agent under acidic conditions would be a direct pathway to 4-iodobutanoic acid. To obtain the this compound, a precursor such as 3-hydroxy-γ-butyrolactone would be required. The reaction of (S)-3,4-dihydroxybutanoic acid with hydrogen bromide in acetic acid in the presence of ethanol (B145695) is a known method to produce (S)-4-bromo-3-hydroxybutanoic acid ethyl ester, a key intermediate for chiral 3-hydroxy fatty acids. google.com A similar approach using an iodine source could theoretically yield the iodo-analogue.
It is important to note that the reaction conditions, including the choice of acid, solvent, and temperature, are crucial for optimizing the yield and preventing side reactions. For example, intramolecular cyclization of 3-hydroxy acids to form lactones can be catalyzed by iodine under solvent-free conditions, highlighting the reversible nature of this transformation. nih.gov
Derivatization of Pre-formed Hydroxy-Butanoic Acids
An alternative strategy for the synthesis of this compound is the derivatization of a pre-existing hydroxy-butanoic acid scaffold. This approach involves the selective modification of a suitable starting material that already contains the butanoic acid and hydroxyl functionalities.
A common method for such a transformation is the conversion of a terminal hydroxyl group into an iodide. This can be achieved through various standard organic reactions. For example, a primary alcohol can be converted to an iodide using reagents like triphenylphosphine, iodine, and imidazole (B134444) (the Appel reaction) or by converting the alcohol to a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with an iodide salt (e.g., sodium iodide or potassium iodide).
Starting with a precursor like 3,4-dihydroxybutanoic acid, the primary hydroxyl group at the 4-position would need to be selectively iodinated while protecting the secondary hydroxyl group at the 3-position and the carboxylic acid. This selective protection and deprotection sequence adds complexity to the synthesis.
Derivatization is a versatile technique in organic synthesis and analysis. For instance, various derivatization reagents are used to enhance the detection of organic acids in analytical techniques like HPLC-MS. nih.govnih.govresearchgate.net While not directly a synthetic method for the target compound, these derivatization strategies underscore the chemical reactivity of the functional groups present in hydroxy acids and the potential for their modification.
Interconversion from Other Halogenated Butanoic Acid Derivatives
The synthesis of this compound can also be accomplished through the interconversion of other halogenated butanoic acid derivatives. The Finkelstein reaction is a classic example of a halogen exchange reaction, where an alkyl halide is treated with an alkali metal iodide to form an alkyl iodide.
This method would involve starting with a butanoic acid derivative that has a different halogen, such as bromine or chlorine, at the 4-position. For example, 4-bromo-3-hydroxybutanoic acid or its ester derivative could be treated with a source of iodide ions, such as sodium iodide in acetone (B3395972), to facilitate the halogen exchange and form the desired 4-iodo compound. The choice of solvent is critical in the Finkelstein reaction to drive the equilibrium towards the product; the precipitation of the less soluble sodium bromide or chloride in acetone helps to achieve this.
The synthesis of the starting halogenated butanoic acid can be achieved through various means, including the ring-opening of lactones with hydrohalic acids, as mentioned previously. For example, treating a suitable lactone with hydrogen bromide can yield the corresponding bromo-substituted carboxylic acid. google.com
Stereoselective Synthesis of this compound
The synthesis of specific stereoisomers of this compound is of significant interest, as the biological activity of chiral molecules is often dependent on their absolute configuration. nih.gov Several powerful strategies have been developed for the stereoselective synthesis of chiral hydroxy acids, which can be adapted to produce enantiomerically enriched this compound.
Enantioselective Catalysis Approaches for Hydroxy Acid Formation
Enantioselective catalysis offers an efficient and atom-economical approach to the synthesis of chiral molecules. cabidigitallibrary.orgrsc.org This strategy employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. For the synthesis of chiral hydroxy acids, catalytic asymmetric reduction of a corresponding keto acid or ester is a common and effective method.
For example, a β-keto ester precursor to this compound could be asymmetrically hydrogenated using a chiral metal catalyst, such as a ruthenium- or rhodium-based complex with a chiral ligand. The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity.
Another approach is the catalytic asymmetric aldol (B89426) reaction, which can establish the stereochemistry at both the hydroxyl and adjacent carbon centers. nih.govresearchgate.net While not directly producing the iodo-functionality, this method can generate a chiral β-hydroxy acid scaffold that can be subsequently iodinated.
The following table provides examples of enantioselective catalytic methods used for the synthesis of chiral hydroxy acids, which could be adapted for the synthesis of this compound.
| Catalytic Method | Precursor Type | Catalyst Example | Product Type | Ref. |
| Asymmetric Reduction | Keto Ester | Ketoreductase (KRED) | Hydroxy Ester | nih.gov |
| Asymmetric Aldol | Aldehyde & Acyl-oxazolidinone | Dibutylboron Enolate | β-Hydroxy Acyl-oxazolidinone | nih.gov |
Click on the headers to sort the table.
Chiral Auxiliary-Mediated Methodologies in β- and γ-Hydroxy Acid Synthesis
Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. thieme-connect.comwikipedia.orgnih.gov After the desired stereocenter(s) have been established, the auxiliary is removed, yielding the chiral product. This is a robust and widely used strategy for the synthesis of chiral β- and γ-hydroxy acids. nih.gov
A prominent example is the use of Evans oxazolidinone auxiliaries in asymmetric aldol reactions. wikipedia.org An achiral acyl group attached to the chiral oxazolidinone can be converted into a chiral enolate, which then reacts with an aldehyde to produce a β-hydroxy adduct with high diastereoselectivity. Subsequent cleavage of the auxiliary provides the enantiomerically enriched β-hydroxy acid. To synthesize a specific enantiomer of this compound, an appropriate aldehyde precursor containing the iodo-functionality would be required for the aldol reaction. The stereoselective synthesis of (3S)- and (3R)-3-hydroxy-3-(2,6-dimethyl-4-hydroxyphenyl)propanoic acid has been achieved using Evans chemistry. nih.gov
Pseudoephedrine is another effective chiral auxiliary for the synthesis of chiral α-substituted carboxylic acids. wikipedia.org The use of chiral auxiliaries provides a reliable method for controlling stereochemistry, and often the diastereomeric products can be separated chromatographically to achieve high enantiomeric purity.
The table below summarizes key aspects of chiral auxiliary-mediated synthesis of hydroxy acids.
| Chiral Auxiliary | Reaction Type | Key Features | Ref. |
| Evans Oxazolidinones | Asymmetric Aldol Reaction | High diastereoselectivity, reliable formation of syn-aldol adducts. | wikipedia.org |
| Pseudoephedrine | Asymmetric Alkylation | Forms a chiral amide enolate, directs alkylation. | wikipedia.org |
| Camphorsultam | Various Asymmetric Reactions | Highly crystalline derivatives, facilitates purification. | nih.gov |
Click on the headers to sort the table.
Biocatalytic and Chemoenzymatic Pathways for Chiral Hydroxy Acids
Biocatalysis and chemoenzymatic synthesis have emerged as powerful and environmentally friendly alternatives to traditional chemical methods for the production of chiral compounds. cabidigitallibrary.orgmagtech.com.cnrsc.org These approaches utilize enzymes or whole microorganisms to catalyze reactions with high enantioselectivity and regioselectivity under mild conditions. nih.gov
For the synthesis of chiral hydroxy acids, several enzymatic strategies are available. Ketoreductases (KREDs) are widely used for the asymmetric reduction of keto acids or esters to the corresponding chiral hydroxy acids with high enantiomeric excess. nih.gov Lipases can be employed for the kinetic resolution of racemic hydroxy esters through enantioselective hydrolysis or transesterification, providing access to both enantiomers of the hydroxy acid. mdpi.com
Aldolases are another class of enzymes that can be used to form C-C bonds with stereocontrol, leading to chiral hydroxy acids. nih.govacs.org Tandem enzymatic reactions, where multiple enzymes are used in a one-pot synthesis, can further enhance the efficiency of these biocatalytic pathways. acs.orgcsic.es For example, a chemoenzymatic approach could involve a chemical step to introduce the iodine followed by an enzymatic step to resolve a racemic mixture or create a chiral center. mdpi.comresearchgate.net
The following table highlights some biocatalytic and chemoenzymatic methods for synthesizing chiral hydroxy acids.
| Enzyme Class | Reaction Type | Substrate Example | Product Example | Ref. |
| Ketoreductase (KRED) | Asymmetric Reduction | Ethyl 4-chloro-3-oxobutanoate | Ethyl (S)-4-chloro-3-hydroxybutanoate | nih.gov |
| Lipase | Kinetic Resolution | Racemic β-aryl-δ-hydroxy-γ-lactones | Enantiomerically enriched lactones and esters | mdpi.com |
| Aldolase | Aldol Addition | Pyruvate and Aldehydes | Chiral 4-hydroxy-2-oxo acids | acs.org |
Click on the headers to sort the table.
Diastereoselective Synthesis Techniques for Butanoic Acid Derivatives
The creation of specific stereoisomers of this compound is a significant challenge in organic synthesis, where the precise spatial arrangement of atoms is crucial for the molecule's ultimate application. Diastereoselective synthesis techniques for butanoic acid derivatives often rely on the strategic introduction of chiral centers.
One potential strategy for the diastereoselective synthesis of this compound involves the halohydrin formation from an unsaturated precursor , such as 3-butenoic acid or its esters. The reaction of an alkene with a halogen, like iodine, in the presence of water, can yield a halohydrin. masterorganicchemistry.comchemistrysteps.comlibretexts.org The mechanism proceeds through a cyclic halonium ion intermediate. The subsequent backside attack by a water molecule results in an anti-addition of the halogen and hydroxyl groups. masterorganicchemistry.comyoutube.com The regioselectivity of this reaction, meaning which carbon gets the hydroxyl group and which gets the iodine, is a critical factor. For unsymmetrical alkenes, the attack of the nucleophile (water) generally occurs at the more substituted carbon of the halonium ion intermediate. masterorganicchemistry.com
Another powerful approach for establishing stereocenters is through biocatalysis . Enzymes, such as halohydrin dehalogenases or alcohol dehydrogenases, can exhibit high enantio- and diastereoselectivity. nih.govwikipedia.org For instance, a racemic mixture of a suitable precursor could be resolved using an enzyme that selectively reacts with one enantiomer, leaving the other in high enantiomeric purity. Halohydrin dehalogenases are known to catalyze the formation of epoxides from halohydrins and can also catalyze the reverse ring-opening reaction, which can be harnessed for stereoselective synthesis. wikipedia.org Additionally, the reduction of a keto group at the C3 position of a butanoic acid derivative using a chiral reducing agent or an enzyme could establish the desired stereochemistry at the hydroxyl group before the introduction of the iodine atom. nih.gov
Chiral pool synthesis offers another avenue, starting from readily available enantiomerically pure molecules. For example, starting from a chiral precursor like (R)- or (S)-3-hydroxy-γ-butyrolactone, one could envision a synthetic route where the lactone is opened and the resulting primary alcohol is converted to an iodide. unibo.it The stereochemistry at the C3 position would be predetermined by the choice of the starting material.
Furthermore, asymmetric aldol reactions represent a classic and effective method for constructing β-hydroxy carbonyl compounds with high stereocontrol. nih.govnih.gov A strategy could involve the aldol reaction of a suitable acetaldehyde (B116499) equivalent with a chiral glycine (B1666218) enolate equivalent, followed by further transformations to yield the desired this compound structure.
Sustainable and Green Chemistry Approaches in the Synthesis of this compound
The principles of green chemistry are increasingly influencing the design of synthetic routes for specialty chemicals like this compound. unibo.itnih.gov These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency.
Principles of Atom Economy and Reaction Efficiency Optimization
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. nih.govnih.gov It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. nih.gov A high atom economy signifies that most of the atoms from the reactants are incorporated into the final product, minimizing waste.
For instance, addition reactions, such as the Diels-Alder reaction, can have a 100% atom economy in theory. nih.gov In contrast, substitution and elimination reactions often have lower atom economies due to the generation of stoichiometric byproducts. nih.gov
Another important metric is the E-factor (Environmental Factor) , which is the ratio of the mass of waste generated to the mass of the desired product. chembam.com Different sectors of the chemical industry have vastly different E-factors, highlighting the need for more efficient synthetic processes, particularly in the fine chemicals and pharmaceutical industries where complex multi-step syntheses are common. nih.govchembam.com
E-Factor by Industrial Sector
| Industry Sector | Annual Production (tonnes) | Waste Produced (tonnes) | E-Factor (kg waste/kg product) |
|---|---|---|---|
| Oil Refining | 1,000,000 - 100,000,000 | 100,000 - 10,000,000 | <0.1 |
| Bulk Chemicals | 10,000 - 1,000,000 | 10,000 - 5,000,000 | <1 - 5 |
| Fine Chemicals | 100 - 10,000 | 500 - 50,000 | 5 - >50 |
| Pharmaceuticals | 10 - 1,000 | 250 - 100,000 | 25 - >100 |
This table is based on data from reference chembam.com.
Optimizing reaction efficiency involves not only maximizing the chemical yield but also considering the atom economy and E-factor to design more sustainable synthetic routes.
Selection of Environmentally Benign Solvents and Reagents
The choice of solvents and reagents plays a crucial role in the environmental footprint of a chemical synthesis. Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of safer alternatives. unibo.it Water is an ideal green solvent, though its application can be limited by the solubility of organic reactants.
Other greener solvent alternatives include supercritical fluids (like CO2), ionic liquids, and bio-based solvents such as ethanol and 2-methyltetrahydrofuran (B130290) (2-MeTHF). imperial.ac.uk The selection of a solvent should be based on a holistic assessment of its environmental impact, safety, and performance in the specific reaction.
Comparison of Selected Solvents
| Solvent | Classification | Key Considerations |
|---|---|---|
| Water | Green | Low toxicity, non-flammable, but can have high energy cost for removal. |
| Ethanol | Green | Renewable, biodegradable, low toxicity. |
| Acetone | Usable | Low toxicity, but flammable. |
| Toluene | Problematic | Toxic, flammable, derived from petroleum. |
| Dichloromethane | Hazardous | Suspected carcinogen, environmentally persistent. |
This table provides a simplified classification based on green chemistry principles.
Similarly, the choice of reagents is critical. Catalytic reagents are preferred over stoichiometric ones as they are used in smaller quantities and can often be recycled. rsc.org For instance, using a catalytic amount of an acid or base is superior to using a full equivalent. Biocatalysts, such as enzymes, operate under mild conditions and offer high selectivity, further reducing the environmental impact. nih.govrsc.org
Utilization of Renewable Feedstocks and Biorenewable Resources
Transitioning from fossil fuel-based feedstocks to renewable resources is a cornerstone of a sustainable chemical industry. imperial.ac.uk Biomass, such as carbohydrates from plants, can be converted into platform chemicals that serve as starting materials for a wide range of products. nih.govrsc.org
For the synthesis of butanoic acid and its derivatives, renewable routes are being actively explored. For example, butyric acid can be produced through the fermentation of sugars derived from lignocellulosic biomass. rsc.org Platform chemicals like levulinic acid, which can be derived from cellulose (B213188), can also be converted into valuable products like pentanoic acid. rsc.org The use of chiral building blocks from the "chiral pool," such as shikimic acid from plants, provides a direct route to enantiomerically pure compounds. wikipedia.org
The development of biosynthetic pathways in microorganisms to produce complex molecules like 3,4-dihydroxybutyric acid directly from glucose demonstrates the potential of biotechnology to provide sustainable access to valuable chemical building blocks. chembam.com These bio-based approaches not only reduce the reliance on petrochemicals but also often proceed under milder conditions with lower energy consumption.
Chemical Reactivity and Transformation Pathways of 3 Hydroxy 4 Iodobutanoic Acid
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group is a key site for a variety of chemical transformations, including esterification, conversion to more reactive acyl derivatives, and salt formation.
The most common method for converting a carboxylic acid to an ester is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. wikipedia.org This is a reversible equilibrium reaction. libretexts.org For 3-hydroxy-4-iodobutanoic acid, the reaction with an alcohol (R'OH) would proceed as follows:
General Reaction: HOCH(CH₂I)CH₂COOH + R'OH ⇌ HOCH(CH₂I)CH₂COOR' + H₂O
To drive the equilibrium towards the product ester, an excess of the alcohol reactant is often used, or the water byproduct is removed, for instance, by azeotropic distillation using a Dean-Stark apparatus. wikipedia.org Common acid catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH), and Lewis acids. wikipedia.org Heterogeneous catalysts like sulfonic acid-functionalized silica (B1680970) can also be employed, offering advantages in terms of easy separation and catalyst recycling. oup.comoup.com
The presence of the hydroxyl and iodo groups can influence the reaction kinetics. The hydroxyl group in the β-position might participate in intramolecular hydrogen bonding, potentially affecting the electrophilicity of the carbonyl carbon. However, studies on other hydroxy acids, such as 12-hydroxystearic acid, have shown that esterification can proceed in excellent yields. oup.com The rate of esterification is dependent on several factors including temperature, catalyst concentration, and the steric nature of the alcohol used. researchgate.net
Table 1: Representative Kinetic Data for Fischer Esterification of a Hydroxy Acid with Various Alcohols Data is illustrative and based on typical esterification reactions of functionalized carboxylic acids.
| Alcohol | Catalyst (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| Methanol | H₂SO₄ (2%) | 65 | 4 | 95 |
| Ethanol (B145695) | TsOH (1.5%) | 78 | 5 | 92 |
| Isopropanol (B130326) | H₂SO₄ (2%) | 82 | 8 | 75 |
This interactive table demonstrates that primary alcohols react faster and give higher yields compared to secondary alcohols, while tertiary alcohols are generally unreactive under standard Fischer esterification conditions due to steric hindrance and propensity for elimination. wikipedia.org
The carboxylic acid can be converted into more reactive acyl derivatives, such as acid halides, which are valuable intermediates for the synthesis of esters, amides, and anhydrides. organic-chemistry.org
Acid Chloride Formation: The most common reagent for this transformation is thionyl chloride (SOCl₂). libretexts.orgchemguide.co.uk The reaction converts the hydroxyl group of the carboxylic acid into a chlorosulfite intermediate, which is a much better leaving group. libretexts.org The reaction proceeds via a nucleophilic acyl substitution mechanism. youtube.com
General Reaction: HOCH(CH₂I)CH₂COOH + SOCl₂ → HOCH(CH₂I)CH₂COCl + SO₂ + HCl
The byproducts, sulfur dioxide and hydrogen chloride, are gases, which helps to drive the reaction to completion. youtube.comlibretexts.org Other reagents like phosphorus(V) chloride (PCl₅) and phosphorus(III) chloride (PCl₃) can also be used. chemguide.co.uklibretexts.org When using thionyl chloride with a molecule that also contains an alcohol, there is a potential for the hydroxyl group to also react to form an alkyl chloride, although the reaction with the carboxylic acid is generally faster. Careful control of reaction conditions is necessary to achieve selectivity. mdpi.com
Amide Formation: Amides can be synthesized from this compound, typically via the corresponding acid chloride or by using a coupling agent. Direct reaction with an amine results in an acid-base reaction to form a salt. libretexts.org A more practical approach involves first converting the carboxylic acid to the acid chloride, which then readily reacts with ammonia, a primary amine, or a secondary amine to form the corresponding primary, secondary, or tertiary amide.
General Reaction (via Acid Chloride): HOCH(CH₂I)CH₂COCl + 2 R'NH₂ → HOCH(CH₂I)CH₂CONHR' + R'NH₃⁺Cl⁻
Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate the direct formation of amides from the carboxylic acid and amine, avoiding the need to first synthesize the acid chloride. scientific.net Methods for synthesizing α-hydroxy amides from α-hydroxy acids have been developed, which could be adapted for this β-hydroxy acid. researchgate.net
As a carboxylic acid, this compound is acidic and will react with bases to form carboxylate salts. libretexts.org This is a standard acid-base neutralization reaction.
General Reaction: HOCH(CH₂I)CH₂COOH + NaOH → [HOCH(CH₂I)CH₂COO⁻]Na⁺ + H₂O
A variety of bases can be used, including alkali metal hydroxides (e.g., NaOH, KOH) and carbonates (e.g., Na₂CO₃, K₂CO₃). libretexts.org The resulting carboxylate salt has significantly different physical properties from the parent acid, most notably increased water solubility. The carboxylate anion is a good nucleophile and can participate in Sₙ2 reactions, for example, with alkyl halides to form esters.
Reactions at the Hydroxyl Group
The secondary hydroxyl group at the C3 position offers another site for chemical modification, including oxidation, reduction, etherification, and acylation. Achieving selectivity in these reactions is crucial due to the presence of the carboxylic acid and alkyl iodide.
Selective Oxidation: The secondary alcohol can be oxidized to a ketone. A variety of oxidizing agents are available, but chemoselectivity is a key consideration. Strong oxidizing agents like chromic acid (H₂CrO₄) or potassium permanganate (B83412) (KMnO₄) would likely oxidize the secondary alcohol but could also lead to cleavage of the carbon-carbon bonds or other side reactions. libretexts.org
For a more selective transformation, milder reagents are preferred. Pyridinium chlorochromate (PCC) is a reagent that typically oxidizes secondary alcohols to ketones without affecting other functional groups. libretexts.org Another set of highly selective methods involves the use of N-oxoammonium salts, such as those derived from TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy), which can selectively oxidize primary and secondary alcohols under mild conditions, often in the presence of a co-oxidant. acs.orgresearchgate.net These methods are known for their high chemoselectivity, allowing for the oxidation of an alcohol in the presence of other sensitive functional groups. acs.org
General Reaction (Selective Oxidation): HOCH(CH₂I)CH₂COOH + [Oxidizing Agent] → O=C(CH₂I)CH₂COOH
Selective Reduction: The term "reduction" at the hydroxyl group itself is not standard terminology. However, we can consider the selective reduction of the other functional group, the carboxylic acid, while leaving the hydroxyl group intact. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that would reduce the carboxylic acid to a primary alcohol, but it would also likely reduce the alkyl iodide.
A more selective reagent for the reduction of carboxylic acids in the presence of other functional groups is borane (B79455) (BH₃), often used as a complex with tetrahydrofuran (B95107) (BH₃-THF). commonorganicchemistry.comkhanacademy.org Borane reacts much faster with carboxylic acids than with esters or alkyl halides, making it highly chemoselective for this transformation. youtube.comyoutube.comalmerja.com This would convert this compound into 4-iodo-1,3-butanediol.
General Reaction (Selective Carboxylic Acid Reduction): HOCH(CH₂I)CH₂COOH + BH₃·THF → HOCH(CH₂I)CH₂CH₂OH
Table 2: Chemoselectivity of Common Oxidizing and Reducing Agents This table provides a general guide to the expected reactivity with this compound.
| Reagent | Functional Group Targeted | Expected Product with this compound |
|---|---|---|
| Pyridinium Chlorochromate (PCC) | Secondary Alcohol | 3-Oxo-4-iodobutanoic acid |
| TEMPO/NaOCl | Secondary Alcohol | 3-Oxo-4-iodobutanoic acid |
| Borane (BH₃·THF) | Carboxylic Acid | 4-Iodo-1,3-butanediol |
Etherification: The hydroxyl group can be converted into an ether, most commonly via the Williamson ether synthesis. wikipedia.org This two-step process involves first deprotonating the alcohol to form an alkoxide, followed by reaction with an alkyl halide. khanacademy.org
General Reaction:
HOCH(CH₂I)CH₂COOH + Base → ⁻OCH(CH₂I)CH₂COO⁻
⁻OCH(CH₂I)CH₂COO⁻ + R'X → R'OCH(CH₂I)CH₂COOH (after workup)
A significant challenge here is the presence of the acidic carboxylic acid proton. A strong base will deprotonate the carboxylic acid first. To achieve selective etherification at the alcohol, a careful choice of base and reaction conditions is required. Using two equivalents of a strong, non-nucleophilic base like sodium hydride (NaH) could first deprotonate the carboxylic acid and then the alcohol. The resulting alkoxide is generally a more reactive nucleophile than the carboxylate, allowing for selective reaction with an added electrophile (like an alkyl halide). echemi.comstackexchange.com
Selective Acylation: Acylation involves the formation of an ester at the hydroxyl group. This requires a reagent that will selectively react with the alcohol over the carboxylic acid. Under standard esterification conditions (acid catalysis), the carboxylic acid moiety would likely react with itself or other molecules.
Chemoselective O-acylation can be achieved under acidic conditions using acyl halides or anhydrides. beilstein-journals.orgnih.gov Protonation of the amino acid (in the case of hydroxyamino acids) deactivates the carboxyl group towards nucleophilic attack, allowing the less basic hydroxyl group to act as the nucleophile. A similar principle could be applied here. Alternatively, enzyme-based methods using lipases are known for their high regio- and chemoselectivity in acylating hydroxyl groups, even in complex molecules. nih.gov Specialized catalysts have also been developed to selectively acylate secondary hydroxyl groups in the presence of primary ones. jst.go.jp
General Reaction (Selective O-Acylation): HOCH(CH₂I)CH₂COOH + (R'CO)₂O → R'COOCH(CH₂I)CH₂COOH + R'COOH
Dehydration and Elimination Reactions to Form Unsaturated Systems
The presence of a hydroxyl group allows for dehydration reactions, typically under acidic conditions, to yield unsaturated butanoic acid derivatives. saskoer.calibretexts.org The mechanism of dehydration can proceed through either an E1 or E2 pathway, depending on the reaction conditions and the substitution of the alcohol. libretexts.org For a secondary alcohol like in this compound, the reaction often proceeds via an E1 mechanism, involving the formation of a carbocation intermediate. libretexts.orgchemistrysteps.com
Heating the alcohol in the presence of a strong, non-nucleophilic acid such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) is a common method for dehydration. saskoer.calibretexts.orgchemistrysteps.comlibretexts.org The acid protonates the hydroxyl group, converting it into a good leaving group (water). saskoer.calibretexts.orgchemistrysteps.commasterorganicchemistry.com Subsequent loss of water generates a secondary carbocation at the C3 position. A base, which could be a water molecule or the conjugate base of the acid, then abstracts a proton from an adjacent carbon (C2 or C4) to form a double bond.
The regioselectivity of the elimination is influenced by the stability of the resulting alkene. Zaitsev's rule generally predicts the formation of the more substituted, and thus more stable, alkene. libretexts.org In the case of this compound, elimination of a proton from C2 would lead to the formation of 4-iodo-2-butenoic acid, while elimination from C4 would yield 4-iodo-3-butenoic acid. The relative amounts of these products would depend on the specific reaction conditions.
It is also worth noting that under certain conditions, particularly with the use of reagents like phosphorus oxychloride (POCl₃) in pyridine, an E2 mechanism can be favored. libretexts.orglibretexts.org This concerted mechanism avoids the formation of a carbocation intermediate and can sometimes offer different regioselectivity.
Transformations Involving the Iodine Atom
The iodine atom in this compound is a good leaving group, making the C4 position susceptible to various nucleophilic substitution and elimination reactions.
The primary nature of the carbon bearing the iodine atom favors SN2 reactions. In this mechanism, a nucleophile attacks the C4 carbon in a single, concerted step, displacing the iodide ion. A wide range of nucleophiles can be employed, leading to a variety of 4-substituted-3-hydroxybutanoic acid derivatives.
However, under conditions that favor carbocation formation (e.g., in the presence of a Lewis acid or under solvolysis conditions with a polar protic solvent), an SN1 pathway might become competitive. The stability of the potential carbocation and the nature of the solvent play crucial roles in determining the operative mechanism.
Competition between substitution and elimination reactions is a common feature in the chemistry of alkyl halides. The strength and steric bulk of the nucleophile/base, as well as the reaction temperature, are key factors in determining the product distribution. Strong, sterically hindered bases tend to favor elimination, while less hindered, good nucleophiles favor substitution.
The carbon-iodine bond can be cleaved through reductive dehalogenation to replace the iodine atom with a hydrogen atom. This transformation can be achieved using various reducing agents. Common methods include catalytic hydrogenation, using a metal catalyst such as palladium on carbon (Pd/C) with a hydrogen source, or using metal hydrides like sodium borohydride (B1222165) in the presence of a catalyst. Another approach involves the use of radical-based reductions, for instance, with tributyltin hydride (Bu₃SnH) and a radical initiator like azobisisobutyronitrile (AIBN). Enzymatic reductive dehalogenation has also been reported for similar halo-substituted aromatic compounds, suggesting the potential for biocatalytic approaches. nih.gov
Treatment of this compound with a strong, non-nucleophilic base can induce an E2 elimination reaction, where a proton is abstracted from the C3 position and the iodide ion is expelled, leading to the formation of 3-hydroxy-4-butenoic acid. The choice of base and solvent is critical to favor elimination over substitution. Bulky bases such as potassium tert-butoxide are often used to promote elimination.
Intramolecular Cyclization and Ring-Opening Processes
The presence of both a hydroxyl and a carboxylic acid group within the same molecule allows for intramolecular reactions, most notably the formation of lactones.
This compound can undergo intramolecular esterification, or lactonization, to form a five-membered ring structure known as a γ-butyrolactone. researchgate.net This reaction is typically acid-catalyzed. youtube.com The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which activates the carbonyl carbon towards nucleophilic attack by the hydroxyl group at the C3 position. youtube.com Subsequent loss of a water molecule yields the γ-lactone.
The equilibrium between the open-chain hydroxy acid and the cyclic lactone can be influenced by the reaction conditions. saskoer.ca For instance, removal of water as it is formed can drive the equilibrium towards the lactone product. The formation of γ-butyrolactones is generally favorable due to the thermodynamic stability of the five-membered ring. In some cases, iodine has been used as a catalyst for the lactonization of 3-hydroxy acids. nih.gov
The resulting 3-iodo-γ-butyrolactone is a versatile intermediate. The iodine atom can be further displaced by various nucleophiles to introduce a wide range of functionalities at the 3-position of the lactone ring.
Halocyclization Reactions (e.g., Iodolactonization on Related Unsaturated Precursors)
The synthesis of γ-lactones through the intramolecular cyclization of unsaturated carboxylic acids, known as halolactonization, is a well-established and efficient method in organic chemistry. wikipedia.orgchemistnotes.com Specifically, iodolactonization, first reported by Bougalt in 1904, provides a mild and effective route to iodinated lactones. wikipedia.org This process is an intramolecular variant of halohydrin formation and involves the addition of an oxygen and an iodine atom across a carbon-carbon double bond. wikipedia.org
While direct studies on the iodolactonization of a specific precursor to yield this compound are not extensively detailed in the literature, the principles can be applied to unsaturated butanoic acid precursors like but-3-enoic acid (vinylacetic acid). The reaction proceeds via the formation of a bridged iodonium (B1229267) ion intermediate upon treatment of the unsaturated acid with an iodine source, typically iodine (I₂) in the presence of a weak base like sodium bicarbonate (NaHCO₃). youtube.comyoutube.com The carboxylate, formed in situ, then acts as an intramolecular nucleophile, attacking the iodonium ion to form the lactone ring. youtube.com
The regioselectivity of the cyclization is generally governed by Baldwin's rules, with a preference for the formation of five- and six-membered rings. youtube.comyoutube.com In the case of γ,δ-unsaturated acids such as 4-pentenoic acid, a five-membered γ-lactone is preferentially formed. chemistnotes.com Applying this to a hypothetical precursor like but-3-enoic acid, the expected product of iodolactonization would be γ-iodomethyl-γ-butyrolactone. This lactone is a cyclic ester form of this compound.
The reaction conditions, including the choice of solvent and iodine source (e.g., I₂ with NaHCO₃ or KI/I₂), can influence the reaction's efficiency and stereochemical outcome. chemistnotes.comorgsyn.org For instance, thermodynamically controlled conditions can lead to different isomeric products compared to kinetically controlled reactions. orgsyn.org Enantioselective iodolactonization methods have also been developed using chiral catalysts, allowing for the synthesis of optically active lactones. nih.govnih.gov
Table 1: Key Aspects of Iodolactonization of Unsaturated Carboxylic Acid Precursors
| Feature | Description | Relevant Precursors | Expected Product Related to this compound |
| Reaction Type | Intramolecular electrophilic cyclization | But-3-enoic acid, 4-pentenoic acid | γ-Iodomethyl-γ-butyrolactone |
| Key Reagents | Iodine (I₂), Sodium Bicarbonate (NaHCO₃) | Unsaturated carboxylic acids | Iodinated lactones |
| Intermediate | Bridged iodonium ion | Alkenyl-substituted carboxylic acids | Cyclic iodonium ion |
| Regioselectivity | Governed by Baldwin's rules, favors 5- and 6-membered rings | γ,δ-Unsaturated acids | γ-Lactone |
| Stereocontrol | Can be influenced by reaction conditions (kinetic vs. thermodynamic) and chiral catalysts | Prochiral unsaturated acids | Enantioenriched lactones |
Exploration of Ring-Chain Tautomerism and Equilibrium Dynamics
Hydroxy acids, particularly those with the hydroxyl group at the γ- or δ-position relative to the carboxyl group, can exist in equilibrium with their corresponding cyclic esters (lactones). youtube.comnih.govwikipedia.org This phenomenon is known as ring-chain tautomerism. In the case of this compound, it can theoretically exist in equilibrium with its cyclic form, γ-iodomethyl-γ-butyrolactone.
The position of this equilibrium is influenced by several factors, including pH, temperature, and solvent. nih.govresearchgate.net
pH: The equilibrium between a hydroxy acid and its lactone is significantly dependent on pH. In acidic conditions, the hydrolysis of the lactone to the open-chain hydroxy acid can occur, although the reverse reaction (lactonization) is also acid-catalyzed. researchgate.net Under basic conditions, the equilibrium is strongly shifted towards the open-chain form due to the hydrolysis of the lactone to form the carboxylate salt, which is not nucleophilic enough to recyclize. wikipedia.org For instance, with γ-butyrolactone (GBL), basic conditions lead to the formation of sodium gamma-hydroxybutyrate. wikipedia.org
Temperature: Temperature can also affect the equilibrium. The specific direction of the shift depends on the thermodynamic parameters (enthalpy and entropy) of the specific ring-chain system.
Ring Stability: The stability of the resulting lactone ring plays a crucial role. Five- and six-membered lactones (γ- and δ-lactones) are generally the most stable and readily formed. youtube.com Since this compound can form a five-membered γ-lactone, this equilibrium is expected to be significant.
The interconversion kinetics between the hydroxy acid and lactone forms are important for understanding the compound's behavior in different environments. nih.gov For example, the rate of hydrolysis of the lactone and the rate of lactonization of the hydroxy acid will determine how quickly the equilibrium is established.
Table 2: Factors Influencing the Ring-Chain Tautomerism of this compound
| Factor | Effect on Equilibrium | Predominant Form |
| Acidic pH (e.g., < 4) | Favors equilibrium between both forms; acid-catalyzed hydrolysis and lactonization. researchgate.net | Mixture of this compound and γ-iodomethyl-γ-butyrolactone. |
| Neutral pH | Equilibrium lies between the two forms. | Mixture of this compound and γ-iodomethyl-γ-butyrolactone. |
| Basic pH (e.g., > 8) | Strongly favors the open-chain form due to lactone hydrolysis and carboxylate formation. wikipedia.org | 3-Hydroxy-4-iodobutanoate (salt form). |
| Increased Temperature | Can shift the equilibrium depending on the thermodynamics of the system. | Dependent on ΔH and ΔS of the interconversion. |
| Structural Stability | The formation of a stable five-membered γ-lactone ring is favorable. youtube.com | The cyclic form (γ-iodomethyl-γ-butyrolactone) is a significant component of the equilibrium mixture. |
Advanced Spectroscopic and Chromatographic Methods for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise connectivity and three-dimensional arrangement of atoms within a molecule. For 3-hydroxy-4-iodobutanoic acid, both ¹H and ¹³C NMR are employed to confirm the carbon skeleton and the positions of the hydroxyl and iodo substituents.
Advanced NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), can provide through-space correlations between protons, which are crucial for assigning the relative stereochemistry of the chiral center at the C3 position. Furthermore, comparison of NMR data with that of standards of known configuration or the use of chiral derivatizing agents can aid in the assignment of absolute stereochemistry. nih.govresearchgate.net Computational methods, such as the DP4+ probability, which compares experimental NMR data with quantum chemical calculated shifts for all possible stereoisomers, offer a powerful approach for stereochemical assignment. nih.gov
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for a Substituted Butanoic Acid Derivative
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H2 | ~2.5 (dd) | ~40 |
| H3 | ~4.2 (m) | ~68 |
| H4 | ~3.3 (dd) | ~10 |
| COOH | ~12.0 (s) | ~175 |
Note: The exact chemical shifts for this compound will be influenced by the solvent and the presence of the iodine atom. The data presented is illustrative for a related hydroxybutanoic acid derivative.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its elemental formula. This is a critical step in confirming the identity of this compound, distinguishing it from other compounds with the same nominal mass.
Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides further structural information. By inducing fragmentation of the parent ion and analyzing the resulting fragment ions, the connectivity of the molecule can be pieced together. For this compound, characteristic fragmentation patterns would include the loss of water (H₂O) from the hydroxyl group, loss of the iodine atom, and cleavage of the carbon-carbon bonds in the butanoic acid chain. This detailed fragmentation data helps to confirm the positions of the functional groups.
Infrared (IR) Spectroscopy for Functional Group Identification and Characterization
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. lumenlearning.compressbooks.publibretexts.orglibretexts.org For this compound, the IR spectrum will exhibit characteristic absorption bands that confirm its structure.
A broad absorption band in the region of 3300-2500 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid group, which is often broadened due to hydrogen bonding. lumenlearning.comdocbrown.info A strong, sharp absorption peak between 1760 and 1690 cm⁻¹ corresponds to the C=O (carbonyl) stretching of the carboxylic acid. lumenlearning.comlibretexts.org The presence of the hydroxyl group will also give rise to an O-H stretching vibration, typically in the 3500-3200 cm⁻¹ region, and a C-O stretching vibration between 1260 and 1050 cm⁻¹. libretexts.org The C-I bond will have a stretching vibration in the fingerprint region of the spectrum, typically below 600 cm⁻¹.
Table 2: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) |
| Carboxylic Acid O-H | Stretch (H-bonded) | 3300-2500 (broad) docbrown.info |
| Carbonyl C=O | Stretch | 1760-1690 lumenlearning.comlibretexts.org |
| Alcohol O-H | Stretch | 3500-3200 |
| C-O | Stretch | 1320-1210 lumenlearning.comlibretexts.org |
| C-H | Stretch (alkane) | 3000-2850 lumenlearning.comlibretexts.orglibretexts.org |
| C-I | Stretch | < 600 |
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Absolute Stereochemistry
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques that are essential for determining the absolute stereochemistry of chiral molecules like this compound. libretexts.orgmgcub.ac.inslideshare.netnumberanalytics.com These methods measure the differential interaction of left and right circularly polarized light with a chiral sample. libretexts.org
The resulting CD or ORD spectrum, often referred to as a Cotton effect, is unique to a specific enantiomer and can be used to assign its absolute configuration (R or S) by comparison with the spectra of known compounds or with theoretically calculated spectra. libretexts.orgslideshare.net The sign and magnitude of the Cotton effect are directly related to the three-dimensional arrangement of atoms around the chiral center. libretexts.org
Chromatographic Techniques for Enantiomeric and Diastereomeric Purity Assessment
The separation and quantification of enantiomers are critical for many applications. Chiral chromatography is the primary method used to assess the enantiomeric purity of this compound. sigmaaldrich.com
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers. merckmillipore.comchromatographyonline.comsigmaaldrich.com This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. sigmaaldrich.com
The development of a chiral HPLC method for this compound would involve screening various types of CSPs, such as those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), macrocyclic glycopeptides, or proteins. merckmillipore.comsigmaaldrich.com The mobile phase composition, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar alcohol like isopropanol (B130326) or ethanol (B145695), would be optimized to achieve the best separation. chromatographyonline.com For acidic compounds like this compound, the addition of a small amount of an acid, such as trifluoroacetic acid, to the mobile phase can improve peak shape and resolution. chromatographyonline.com Factors such as flow rate and column temperature are also adjusted to fine-tune the separation. sigmaaldrich.com
Table 3: Key Parameters in Chiral HPLC Method Development
| Parameter | Considerations for this compound |
| Chiral Stationary Phase (CSP) | Screen polysaccharide, macrocyclic glycopeptide, and protein-based columns. merckmillipore.comsigmaaldrich.com |
| Mobile Phase | Normal phase (e.g., hexane/isopropanol) or reversed-phase (e.g., water/acetonitrile with buffer). chromatographyonline.com |
| Additives | Trifluoroacetic acid for acidic analytes to improve peak shape. chromatographyonline.com |
| Flow Rate | Lower flow rates often improve chiral resolution. sigmaaldrich.com |
| Temperature | Can influence selectivity and efficiency. sigmaaldrich.com |
| Detection | UV or Mass Spectrometry (LC-MS). |
Chiral Gas Chromatography (GC) is another valuable technique for separating enantiomers, particularly for volatile compounds. gcms.czchromatographyonline.com For a non-volatile compound like this compound, derivatization is necessary to increase its volatility. This typically involves converting the carboxylic acid and hydroxyl groups into less polar esters and ethers, respectively.
Once derivatized, the enantiomers can be separated on a chiral capillary column, which is coated with a chiral stationary phase. Cyclodextrin derivatives are commonly used as CSPs in chiral GC. gcms.cz The separated enantiomers are then detected, often by a mass spectrometer (GC-MS), which provides both quantification and structural confirmation. chromatographyonline.comnih.gov
Supercritical Fluid Chromatography (SFC) for Chiral Separations
Supercritical Fluid Chromatography (SFC) has emerged as a powerful tool for chiral separations, offering several advantages over traditional high-performance liquid chromatography (HPLC), including faster analysis times, reduced organic solvent consumption, and unique selectivity. nih.govbio-rad.com The use of supercritical carbon dioxide as the primary mobile phase component results in low viscosity and high diffusivity, leading to high chromatographic efficiency. nih.govchromatographytoday.com
While specific SFC methods for the enantiomeric separation of this compound have not been detailed in the literature, methods developed for other β-hydroxy acids can be adapted. The key to a successful chiral SFC separation is the choice of the chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are widely used and have demonstrated broad enantioselectivity for a variety of chiral compounds, including those with hydroxyl and carboxylic acid functional groups. chromatographytoday.comnih.gov
For acidic compounds like this compound, the addition of a polar modifier (e.g., methanol, ethanol) and an acidic additive to the mobile phase is often necessary to achieve good peak shape and resolution. researchgate.netfagg.be The additive helps to suppress the ionization of the carboxylic acid group, reducing its interaction with the stationary phase surface. fagg.be
Table 1: Illustrative SFC Conditions for Chiral Separation of β-Hydroxy Carboxylic Acids
| Parameter | Condition | Rationale/Applicability to this compound |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Amylose or Cellulose derivatives) | These phases are known to effectively resolve racemates containing hydroxyl and carboxyl groups through a combination of hydrogen bonding, dipole-dipole, and steric interactions. |
| Mobile Phase | Supercritical CO₂ with a polar co-solvent (e.g., Methanol) | The polar co-solvent is necessary to ensure the elution of the polar analyte from the column. |
| Additive | Acidic modifier (e.g., Formic Acid, Acetic Acid) | Suppresses the ionization of the carboxylic acid, leading to improved peak shape and preventing strong retention on the column. |
| Temperature | 20°C - 40°C | Temperature can influence enantioselectivity, and optimization within this range is common. researchgate.net |
| Backpressure | 100 - 150 bar | Maintained to ensure the mobile phase remains in a supercritical state. |
This table presents generalized conditions based on the analysis of similar compounds and serves as a starting point for method development for this compound.
Capillary Electrophoresis (CE) in Chiral Analysis
Capillary Electrophoresis (CE) is another highly efficient technique for chiral separations, requiring minimal sample and solvent volumes. chromatographytoday.com The separation in CE is based on the differential migration of enantiomers in an electric field, which is achieved by adding a chiral selector to the background electrolyte (BGE). bio-rad.comchromatographytoday.com
For the chiral analysis of this compound, which is an anionic compound at neutral pH, various chiral selectors can be employed. Cyclodextrins and their derivatives are the most commonly used chiral selectors in CE due to their ability to form transient diastereomeric inclusion complexes with a wide range of molecules. nih.govspringernature.com The differing stability of these complexes between the two enantiomers leads to their separation. bio-rad.com Macrocyclic antibiotics, such as vancomycin, have also been successfully used as chiral selectors for hydroxy acids. researchgate.netnih.gov
A key aspect of developing a chiral CE method is the optimization of the BGE composition, including the type and concentration of the chiral selector, pH, and the presence of any additives. fagg.be
Table 2: Potential Capillary Electrophoresis Parameters for Chiral Separation of this compound
| Parameter | Condition | Rationale/Applicability |
| Chiral Selector | Modified Cyclodextrins (e.g., Hydroxypropyl-β-cyclodextrin) or Macrocyclic Antibiotics (e.g., Vancomycin) | These selectors provide a chiral cavity for inclusion complexation, which is a primary mechanism for enantiomeric recognition of hydroxy acids. nih.govresearchgate.net |
| Background Electrolyte | Phosphate or Borate buffer | Provides buffering capacity and carries the current. |
| pH | 5.0 - 9.0 | The pH affects the charge of the analyte and the interaction with the chiral selector, thus influencing the separation. nih.gov |
| Applied Voltage | 15 - 30 kV | A higher voltage generally leads to shorter analysis times, but must be optimized to avoid excessive Joule heating. |
| Capillary | Fused-silica capillary (coated or uncoated) | The choice of capillary can influence the electroosmotic flow and prevent analyte adsorption. |
This table outlines potential starting conditions for the chiral CE analysis of this compound based on established methods for similar analytes.
Chiral Derivatization Strategies Coupled with Advanced Analytical Platforms
When direct chiral separation is challenging, or when enhanced detection sensitivity is required, chiral derivatization offers an alternative approach. This indirect method involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. nih.gov These diastereomers have different physicochemical properties and can be separated using standard, non-chiral chromatographic techniques like HPLC or GC, coupled with sensitive detectors such as mass spectrometry (MS). nih.govnih.gov
For this compound, derivatization can target either the hydroxyl or the carboxylic acid functional group. A variety of CDAs are available for these moieties. The choice of CDA is critical and should result in stable diastereomers that are well-resolved chromatographically.
Table 3: Examples of Chiral Derivatizing Agents for Hydroxy and Carboxylic Acids
| Functional Group Targeted | Chiral Derivatizing Agent (CDA) | Resulting Diastereomer | Analytical Platform |
| Hydroxyl Group | (R)- or (S)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA-Cl, Mosher's acid chloride) | Diastereomeric esters | GC-MS, HPLC-UV/MS |
| Carboxylic Acid Group | (S)-Anabasine | Diastereomeric amides | LC-MS/MS nih.gov |
| Carboxylic Acid Group | (S)-1-(1-Naphthyl)ethyl-amine | Diastereomeric amides | HPLC-UV/MS |
| Hydroxyl & Carboxylic Acid | (+)- or (-)-Diacetyl-L-tartaric anhydride (B1165640) (DATAN) | Diastereomeric esters | LC-MS nih.gov |
This table provides examples of potential derivatization strategies that could be applied to this compound.
The derivatization reaction conditions, including solvent, temperature, and reaction time, must be carefully optimized to ensure complete reaction and to prevent racemization. nih.gov The resulting diastereomers can then be analyzed on a suitable achiral column. The use of mass spectrometry as a detector is particularly advantageous as it provides not only quantification but also structural information, confirming the identity of the derivatized analytes.
Computational Chemistry and Theoretical Investigations of 3 Hydroxy 4 Iodobutanoic Acid
Electronic Structure Calculations and Quantum Chemical Modeling
Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into molecular geometry, stability, and spectroscopic characteristics.
Density Functional Theory (DFT) has become a primary tool for the computational study of organic molecules due to its favorable balance of accuracy and computational cost. biointerfaceresearch.com For a molecule like 3-hydroxy-4-iodobutanoic acid, DFT calculations, often employing functionals like B3LYP and a basis set such as 6-31+G(d), can be used to determine its optimized molecular geometry. biointerfaceresearch.com These calculations would predict bond lengths, bond angles, and dihedral angles of the most stable conformation.
Furthermore, DFT is instrumental in predicting the energetic properties of the molecule. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and stability. chemrxiv.org A smaller energy gap generally suggests higher reactivity.
Spectroscopic predictions are another significant application of DFT. By calculating the harmonic vibrational frequencies, a theoretical infrared (IR) spectrum can be generated. biointerfaceresearch.com This theoretical spectrum can be compared with experimental data to confirm the molecular structure. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated to aid in the interpretation of experimental NMR spectra.
Table 1: Exemplary DFT-Calculated Electronic Properties for a Substituted Butanoic Acid Derivative
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Dipole Moment | 3.2 D |
Note: The data in this table is representative of a substituted butanoic acid and is intended for illustrative purposes.
For even higher accuracy, particularly for electronic properties, ab initio methods can be employed. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while more computationally demanding, can provide benchmark-quality data. rsc.org These methods are especially useful for refining the understanding of intermolecular interactions and for calculating highly accurate electronic energies. For molecules containing heavy atoms like iodine, it is crucial to use basis sets that include effective core potentials (ECPs) to account for relativistic effects. rsc.org
Elucidation of Reaction Mechanisms through Computational Modeling
Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.
A key aspect of studying reaction mechanisms is the identification and characterization of transition states. For synthetic routes leading to this compound or for its subsequent transformations, computational methods can locate the transition state structures connecting reactants and products. nih.gov Vibrational frequency analysis is used to confirm a transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov
Once reactants, products, and transition states are located, a reaction coordinate diagram can be constructed. This diagram plots the potential energy of the system as it progresses from reactants to products. The energy difference between the reactants and the transition state defines the activation energy of the reaction, which is a critical factor in determining the reaction rate. By mapping out the entire energy profile, chemists can gain a deep understanding of the reaction's feasibility and kinetics. For instance, in the reduction of a carboxylic acid, DFT calculations can be used to explore the nature of the transition states for hydride and proton transfer steps. nih.gov
Table 2: Illustrative Energy Profile for a Hypothetical Reaction Step
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State | +15.2 |
| Products | -5.8 |
Note: This table provides a hypothetical energy profile to illustrate the concept.
Stereochemical Predictions and Conformational Analysis of this compound
The presence of a chiral center at the C3 position and the flexibility of the single bonds in this compound mean that it can exist in various stereoisomers and conformers.
Computational methods are essential for exploring the conformational landscape of flexible molecules. ic.ac.uk For this compound, a systematic conformational search can be performed to identify all low-energy conformers. The relative energies of these conformers can then be calculated using DFT or ab initio methods to determine their populations at a given temperature. nih.gov This analysis is crucial as the reactivity and biological activity of a molecule can be highly dependent on its preferred conformation. Studies on simpler carboxylic acids like acetic acid have shown that the relative stability of conformers (e.g., syn vs. anti) can be significantly influenced by the surrounding environment, such as the solvent. nih.gov
Table 3: Representative Relative Energies of Conformers for a Hydroxy-Substituted Carboxylic Acid
| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) |
| 1 | 60 | 0.0 |
| 2 | 180 | 1.5 |
| 3 | -60 | 0.0 |
Note: The data presented is illustrative for a generic hydroxy-substituted carboxylic acid.
No Publicly Available Research Found on the Computational Chemistry of this compound
The scientific community relies on published research to disseminate findings, and in the case of this compound, there appears to be a gap in the literature concerning its computational analysis. Theoretical studies, including molecular dynamics simulations and QSAR, are powerful tools for understanding the behavior of molecules at an atomic level. Such studies can provide valuable insights into a compound's physical properties, chemical reactivity, and potential biological activity.
For a molecule like this compound, computational investigations could, for example, elucidate the influence of the iodine and hydroxyl substituents on the molecule's three-dimensional shape and how it interacts with different solvents. QSAR models, if developed, could predict how structural modifications might affect its chemical properties.
However, without any existing research, it is not possible to provide a detailed article on these specific topics for this particular compound. The information required to construct an authoritative and scientifically accurate report as per the requested outline is not present in the public domain. Further research would need to be conducted and published by the scientific community to enable such a review.
Table of Compounds Mentioned
Applications of 3 Hydroxy 4 Iodobutanoic Acid As a Synthetic Intermediate
Role in the Diversified Synthesis of Chiral Building Blocks for Organic Chemistry
Chiral building blocks are fundamental components in the synthesis of enantiomerically pure compounds, which are of paramount importance in the pharmaceutical and fine chemical industries. nih.govquora.com The stereochemical information embedded within these blocks dictates the three-dimensional structure and, consequently, the biological activity of the final products. nih.gov While various methods exist for the synthesis of chiral building blocks, including the use of the chiral pool, resolution of racemates, and asymmetric catalysis, the development of new and versatile chiral synthons remains a continuous pursuit. nih.govquora.com
3-Hydroxy-4-iodobutanoic acid, possessing a chiral center at the C3 position, represents a potential precursor for a range of chiral C4 building blocks. The inherent chirality of this molecule, if produced in an enantiomerically enriched form, can be transferred to subsequent products. For instance, multi-functionalized esters of n-butyric acid with functionalities at different positions are valuable building blocks for synthesizing a variety of optically active substances. tcichemicals.com The hydroxyl and iodo groups in this compound offer handles for a variety of chemical transformations, allowing for the introduction of diverse functionalities and the construction of more complex chiral molecules.
The synthesis of chiral alcohols and amino acids is a key area in the development of pharmaceuticals. nih.gov Biocatalytic processes are often employed for their high chemo-, regio-, and enantioselectivities. nih.gov While direct enzymatic synthesis involving this compound is not documented, its structural similarity to other hydroxy acids suggests it could be a substrate for certain enzymes or be chemically converted into a form suitable for biocatalysis. The generation of chiral intermediates is crucial for improving drug efficacy. quora.com
| Chiral Building Block Type | Potential Synthetic Route from this compound | Key Transformation |
| Chiral diols | Reduction of the carboxylic acid and subsequent dehalogenation | Reduction, Dehalogenation |
| Chiral amino alcohols | Conversion of the carboxylic acid to an amine and dehalogenation | Amination, Dehalogenation |
| Chiral epoxides | Intramolecular cyclization | Base-promoted cyclization |
Precursor for the Synthesis of γ-Butyrolactone and Related Derivatives
γ-Butyrolactone and its derivatives are a significant class of compounds with widespread applications, serving as solvents, intermediates in the synthesis of various chemicals, and as core structures in many natural products and pharmaceuticals. nist.govnih.gov The synthesis of chiral γ-butyrolactones, in particular, is of great interest. chemicalbook.com
This compound is a logical precursor for the synthesis of γ-butyrolactone. The intramolecular cyclization of a 4-hydroxycarboxylic acid is a standard method for forming a γ-lactone ring. nist.gov In the case of this compound, an intramolecular nucleophilic substitution, where the hydroxyl group attacks the carbon bearing the iodine atom, would lead to the formation of a five-membered lactone ring. This type of base-promoted cyclization of halohydrins is a well-established method for the synthesis of cyclic ethers, including epoxides. youtube.comyoutube.com
The synthesis of 3-hydroxy-γ-butyrolactone, a valuable chiral building block, has been achieved from precursors like 3,4-dihydroxybutanoic acid. nih.gov While a direct synthesis from this compound is not explicitly described, the transformation is chemically plausible. The reaction would likely proceed via an intramolecular SN2 reaction, where the hydroxyl group, upon deprotonation by a base, displaces the iodide ion. The stereochemistry at the C3 position of the starting material would be retained in the resulting lactone.
Furthermore, biosynthetic pathways have been designed to produce 3-hydroxy-γ-butyrolactone from renewable resources. nih.gov This highlights the importance of this structural motif and the ongoing search for efficient synthetic routes.
| γ-Butyrolactone Derivative | Synthetic Approach from this compound | Reaction Type |
| γ-Butyrolactone | Intramolecular cyclization with reductive dehalogenation | Cyclization, Reduction |
| 3-Hydroxy-γ-butyrolactone | Intramolecular cyclization | Intramolecular SN2 |
| Substituted γ-butyrolactones | Cyclization followed by functionalization of the lactone ring | Cyclization, Functionalization |
Intermediate in the Stereoselective Construction of Substituted Butanoic Acid Derivatives
Substituted butanoic acid derivatives are important structural motifs found in a wide array of biologically active molecules and are valuable intermediates in organic synthesis. researchgate.netbiointerfaceresearch.comresearchgate.net The ability to control the stereochemistry during their synthesis is crucial for accessing specific target molecules with desired properties.
This compound serves as a potential starting point for the stereoselective synthesis of various substituted butanoic acid derivatives. The presence of multiple functional groups allows for a range of chemical manipulations. For instance, the iodine atom can be replaced by a variety of nucleophiles through SN2 reactions, allowing for the introduction of different substituents at the C4 position. The stereocenter at C3 can direct the stereochemical outcome of reactions at adjacent positions.
The synthesis of butanoic acid derivatives with specific stereochemistry has been explored using various methods. nih.gov The development of new synthetic strategies remains an active area of research. biointerfaceresearch.comresearchgate.net The utility of this compound in this context would lie in its ability to be transformed into a range of butanoic acid derivatives while preserving or controlling the stereochemistry at the C3 position. For example, the hydroxyl group could be protected, followed by nucleophilic substitution of the iodine, and subsequent deprotection and modification of the carboxylic acid.
| Substituted Butanoic Acid Derivative | Potential Synthetic Strategy from this compound | Key Reactions |
| 4-Amino-3-hydroxybutanoic acid (GABOB) | Nucleophilic substitution with an amine source | Amination |
| 3,4-Dihydroxybutanoic acid | Nucleophilic substitution with a hydroxide (B78521) equivalent | Hydroxylation |
| 4-Thio-3-hydroxybutanoic acid | Nucleophilic substitution with a thiol source | Thiolation |
Utility in the Enantioselective Synthesis of Natural Product Fragments
Many natural products possess complex molecular architectures with multiple stereocenters. Their total synthesis often relies on the use of chiral building blocks that can be elaborated into the final target molecule. rsc.org The development of efficient and enantioselective syntheses of natural product fragments is a key challenge in organic chemistry.
While there are no specific examples in the literature detailing the use of this compound in the enantioselective synthesis of natural product fragments, its structure suggests it could be a valuable C4 chiral synthon. The combination of a hydroxyl group, a carboxylic acid, and an iodine atom provides multiple points for synthetic diversification.
For instance, the iodohydrin moiety is a versatile functional group that can be converted into an epoxide, a common intermediate in natural product synthesis. tandfonline.com The subsequent ring-opening of the epoxide with various nucleophiles can lead to the stereoselective formation of 1,2-difunctionalized systems, which are prevalent in many natural products. The carboxylic acid group can also be transformed into other functionalities or used to couple the fragment to other parts of the target molecule. The synthesis of polyhydroxylated alkaloids, for example, has been achieved using chiral C4 building blocks derived from inexpensive chiral pool compounds. rsc.org
Potential for Derivatization to Advanced Pharmaceutical and Agrochemical Intermediates
The search for new and effective pharmaceuticals and agrochemicals is a continuous process that relies heavily on the availability of novel and diverse chemical intermediates. Chiral intermediates are particularly sought after, as the biological activity of many active ingredients is dependent on their stereochemistry. nih.gov
This compound, with its multiple functional groups and inherent chirality, has the potential to be derivatized into a variety of advanced intermediates for the pharmaceutical and agrochemical industries. The reactivity of the carbon-iodine bond allows for the introduction of a wide range of substituents, including those that are known to be important for biological activity.
For example, the synthesis of chiral 4-chloro-3-hydroxybutanoic acid methyl ester, a key intermediate for HMG-CoA reductase inhibitors, has been achieved through biocatalytic reduction. nih.gov The analogous iodo-compound could potentially serve a similar role. Furthermore, the synthesis of various butanoic acid derivatives has been investigated for their potential antiviral activities. biointerfaceresearch.comresearchgate.net The structural features of this compound make it a candidate for the synthesis of novel butanoic acid derivatives with potential biological applications. The ability to generate diverse libraries of compounds from a single, versatile starting material is a highly desirable feature in drug discovery and agrochemical research.
Future Directions and Emerging Research Avenues in 3 Hydroxy 4 Iodobutanoic Acid Chemistry
Development of Next-Generation Catalytic Systems for Highly Efficient and Selective Synthesis
Currently, there are no established, optimized catalytic systems specifically designed for the synthesis of 3-Hydroxy-4-iodobutanoic acid. Future research in this area would be pivotal for making this compound readily accessible for further studies. The development of such systems would likely focus on achieving high levels of stereoselectivity, given the presence of a chiral center at the C3 position.
Promising approaches could be adapted from recent advancements in the synthesis of other halohydrins:
Asymmetric Hydrogenation: A novel route for creating chiral vicinal halohydrins involves the iridium-catalyzed asymmetric hydrogenation of the corresponding α-halogenated ketones. rsc.orgrsc.org This method has demonstrated high yields (up to 99%) and excellent enantioselectivities (up to 99% ee) for a range of substrates. rsc.orgrsc.org Applying this dynamic kinetic resolution to a suitable precursor, such as 4-iodo-3-oxobutanoic acid, could provide a highly efficient pathway to enantiomerically pure this compound.
| Catalyst System | Precursor Type | Selectivity | Potential Application to this compound |
| Ir/f-phamidol | α-halogenated ketones | up to 99% ee, >20:1 dr | Asymmetric hydrogenation of 4-iodo-3-oxobutanoic acid |
| P450DA Monooxygenases | Halohydrocarbons | 43-94% ee | Biocatalytic hydroxylation of an iodinated hydrocarbon precursor |
| Yb(OTf)₃ | α,β-unsaturated carboxylic acid derivatives | up to 82:18 dr | Lewis-acid catalyzed iodohydroxylation of but-2-enoic acid |
Enzymatic Catalysis: Biocatalysis offers a green and highly selective alternative. Engineered P450 monooxygenases have been successfully used for the enantiodivergent synthesis of other chiral γ-halohydrins through the direct C-H bond hydroxylation of halohydrocarbons. acs.org A similar strategy could be envisioned where a specifically evolved P450 enzyme selectively hydroxylates a suitable iodinated precursor at the C3 position. Furthermore, halohydrin dehalogenases, which are known to catalyze the reversible formation of epoxides from vicinal haloalcohols, could potentially be engineered to operate in the reverse direction, facilitating the opening of an epoxide ring with an iodide nucleophile. nih.govnih.govwikipedia.org
Lewis Acid Catalysis: The use of Lewis acids to catalyze the asymmetric halohydrination of α,β-unsaturated carboxylic acid derivatives has been reported. For instance, Ytterbium triflate (Yb(OTf)₃) has been shown to be an effective catalyst for iodohydrin reactions using N-iodosuccinimide as the iodine source, achieving high regioselectivity and moderate to good diastereoselectivity. This approach could be directly applicable to the synthesis of this compound from an appropriate unsaturated precursor.
Exploration of Novel Reactivity Patterns and Unprecedented Transformations of the Compound
The bifunctional nature of this compound, possessing a hydroxyl group, a carboxylic acid, and a primary iodide, suggests a rich and varied reactivity profile that remains to be explored. The primary carbon-iodine bond is a key feature, making it an excellent leaving group in nucleophilic substitutions and a precursor for organometallic reagents or radical species.
Future research could focus on the following areas:
Intramolecular Cyclization: The compound is perfectly structured for intramolecular cyclization to form valuable heterocyclic structures. Depending on the reaction conditions, it could lead to the formation of β-lactones, γ-butyrolactones, or other cyclic ethers. Iodine-mediated cyclization is a well-established strategy in organic synthesis and could be applied here. nih.gov
Radical Cyclizations: The carbon-iodine bond can be homolytically cleaved under photochemical or radical-initiating conditions to generate a primary alkyl radical. researchgate.netwikipedia.org This radical could then undergo intramolecular cyclization, a powerful tool for forming cyclic compounds. researchgate.netwikipedia.org The development of new radical cyclization reactions starting from this compound could provide access to novel carbocyclic and heterocyclic scaffolds.
Photocatalytic Transformations: The unique photoreactivity of iodine-containing compounds opens up avenues for novel transformations. ccspublishing.org.cnsioc-journal.cn Recent advancements in photoredox catalysis, using iodine or iodide in combination with light, have enabled a wide range of reactions under mild conditions. ccspublishing.org.cnsioc-journal.cnnih.gov Exploring the photocatalytic reactivity of this compound could lead to unprecedented chemical transformations. mdpi.comresearchgate.net
| Reaction Type | Key Feature of this compound | Potential Product |
| Intramolecular Nucleophilic Substitution | Hydroxyl or carboxylate as nucleophile, iodide as leaving group | γ-butyrolactone derivatives |
| Radical Cyclization | C-I bond as radical precursor | Cyclopentane or pyrrolidine (B122466) derivatives (after further functionalization) |
| Photocatalytic Decarboxylation | Carboxylic acid moiety | Iodinated propanol (B110389) derivatives |
Integration of Machine Learning and Artificial Intelligence in Reaction Discovery and Optimization
While no machine learning (ML) or artificial intelligence (AI) models have been specifically trained on the reactivity of this compound, this is a burgeoning field with immense potential. appliedclinicaltrialsonline.comarxiv.org
Reaction Prediction: AI tools are increasingly used to predict the outcomes of chemical reactions. appliedclinicaltrialsonline.comneurips.cc By training models on large datasets of known reactions, these tools can predict the most likely products for a given set of reactants and conditions. appliedclinicaltrialsonline.comneurips.ccrsc.orgresearchgate.net A future ML model could be trained on the reactivity of various halohydrins to predict novel reactions of this compound.
Retrosynthesis and Pathway Design: AI-powered retrosynthesis tools are revolutionizing how chemists plan the synthesis of complex molecules. arxiv.orgchemcopilot.comnih.gov These tools can propose multiple synthetic routes to a target molecule, including those that might not be obvious to a human chemist. arxiv.orgchemcopilot.comnih.govgwern.net An AI platform could be tasked with designing the most efficient synthesis of this compound or designing synthetic pathways that utilize it as a key building block.
Optimization of Reaction Conditions: ML algorithms can be used to optimize reaction conditions, such as temperature, solvent, and catalyst loading, to maximize yield and selectivity. rsc.org This could be particularly valuable for the development of the catalytic systems discussed in section 7.1.
Expansion of Applications in Challenging Complex Molecule Synthesis and Materials Science
The true potential of this compound will be realized through its application in the synthesis of valuable molecules and materials.
Building Block for Natural Product Synthesis: Its defined stereochemistry and multiple functional groups make it an attractive chiral building block for the synthesis of complex natural products. diva-portal.orgnih.govmdpi.com The iodomethyl group can be readily converted into other functionalities or used in cross-coupling reactions to build up molecular complexity. Hypervalent iodine reagents have already demonstrated their importance in the total synthesis of bioactive natural products. researchgate.net
Monomer for Functional Polymers: The carboxylic acid and hydroxyl groups allow it to be used as a monomer in polymerization reactions to create novel polyesters. The iodine atom would be incorporated into the polymer backbone, imparting unique properties. For example, epichlorohydrin, a related functional molecule, is used to produce a variety of polymers and resins. wikipedia.org
Development of Novel Materials: Organic iodinated compounds have found applications in materials science, for instance, as radiocontrast agents for CT imaging due to the high atomic number of iodine. nih.govnih.govwikipedia.org Polymers derived from this compound could be explored for similar applications. Furthermore, the presence of iodine can influence properties such as refractive index and flame retardancy. Molecular iodine itself has diverse applications, acting as a Lewis acid catalyst and an oxidizing agent in many organic transformations. rsc.orgresearchgate.net
Q & A
Basic: What are the established protocols for synthesizing and purifying 3-Hydroxy-4-iodobutanoic acid in academic research?
The synthesis typically involves iodination of 3-hydroxybutanoic acid derivatives under controlled conditions. For example, iodine can be introduced via electrophilic substitution or halogen exchange reactions. Purification often employs column chromatography using silica gel or reverse-phase HPLC to isolate the compound from byproducts. Post-synthesis, analytical techniques such as -NMR and LC-MS are critical to confirm purity (>95%) and structural integrity .
Advanced: How can researchers resolve contradictions in structural characterization data (e.g., conflicting NMR or IR spectra) for this compound?
Discrepancies in spectral data may arise from tautomerism, solvent effects, or impurities. To address this:
- Perform multi-solvent NMR studies to assess solvent-dependent shifts.
- Compare experimental IR spectra with computational predictions (e.g., DFT-based vibrational analysis).
- Validate via X-ray crystallography for unambiguous confirmation of the molecular structure .
Basic: What are the recommended handling and storage conditions to maintain the stability of this compound?
Store the compound in a desiccator at -20°C to prevent moisture absorption and thermal degradation. Use amber glass vials to minimize light-induced decomposition. Incompatible materials include strong oxidizing agents (e.g., peroxides) and bases, which may induce dehydrohalogenation .
Advanced: How does the reactivity of the iodine substituent in this compound influence its stability under varying experimental conditions?
The C-I bond is susceptible to hydrolysis or elimination under basic conditions. Stability studies should include:
- pH-dependent degradation assays (e.g., monitor via UV-Vis spectroscopy at 240–280 nm).
- Thermal gravimetric analysis (TGA) to assess decomposition thresholds.
- Use stabilizing agents like ascorbic acid to reduce iodide liberation in aqueous solutions .
Advanced: What methodologies are effective in addressing contradictions between theoretical and experimental physicochemical properties (e.g., solubility, melting point)?
- Solubility Discrepancies: Use Hansen solubility parameters and conduct phase diagrams in mixed solvents (e.g., DMSO/water).
- Melting Point Variations: Perform differential scanning calorimetry (DSC) with controlled heating rates. Cross-reference with databases like Reaxys to identify polymorphic forms .
Basic: Which analytical techniques are most reliable for quantifying this compound in complex matrices?
- HPLC-UV/Vis: Use a C18 column with a mobile phase of acetonitrile/0.1% formic acid; monitor at 210 nm.
- GC-MS: Derivatize with BSTFA to improve volatility.
- ICP-MS: Quantify iodine content to validate stoichiometry .
Advanced: How can researchers optimize reaction yields for derivatives of this compound (e.g., esterification or cross-coupling reactions)?
- Employ Design of Experiments (DoE) to evaluate variables (temperature, catalyst loading).
- Use in-situ FTIR or Raman spectroscopy to monitor reaction progress.
- For Suzuki-Miyaura couplings, test palladium catalysts (e.g., Pd(PPh)) and optimize base concentration (e.g., KCO in THF/water) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
